6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Purity specification Synthetic building block Procurement quality control

6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 1956364-41-2) is a partially saturated, chloro-methyl-substituted 5-azaindoline belonging to the pyrrolo[3,2-c]pyridine heterocyclic family. With a molecular formula of C₈H₉ClN₂ and a molecular weight of 168.62 g·mol⁻¹, this building block features a chlorine atom at the 6-position of the pyridine ring and an N-methyl group on the dihydropyrrole ring, yielding a computed XLogP3 of 2 and a topological polar surface area (TPSA) of 16.1 Ų.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
Cat. No. B13023032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCN1CCC2=CN=C(C=C21)Cl
InChIInChI=1S/C8H9ClN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h4-5H,2-3H2,1H3
InChIKeyVKFJQPYAZVMXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Core Structure, Physicochemical Identity, and Procurement-Relevant Classification


6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 1956364-41-2) is a partially saturated, chloro-methyl-substituted 5-azaindoline belonging to the pyrrolo[3,2-c]pyridine heterocyclic family [1]. With a molecular formula of C₈H₉ClN₂ and a molecular weight of 168.62 g·mol⁻¹, this building block features a chlorine atom at the 6-position of the pyridine ring and an N-methyl group on the dihydropyrrole ring, yielding a computed XLogP3 of 2 and a topological polar surface area (TPSA) of 16.1 Ų [2]. The 2,3-dihydro saturation state distinguishes it from fully aromatic 1H-pyrrolo[3,2-c]pyridine analogs, imparting distinct conformational flexibility and reactivity profiles that are critical for downstream synthetic elaboration and structure–activity relationship (SAR) studies [3]. This compound is commercially supplied at purity tiers ranging from 95% to ≥98%, making purity specification a key differentiator in procurement decisions .

Purity tier selection drives downstream reproducibility in catalytic transformations
2,3-Dihydro saturation imparts conformational flexibility distinct from aromatic azaindoles
6-Chloro substituent serves as a versatile cross-coupling handle and pharmacophoric element

Why 6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Cannot Be Replaced by Generic Pyrrolopyridine Analogs in Medicinal Chemistry and Chemical Biology


Pyrrolo[3,2-c]pyridine derivatives are not interchangeable building blocks; the specific combination of ring saturation state, chlorine position, and N-methylation collectively governs reactivity, biological target engagement, and synthetic utility. The 2,3-dihydro saturation introduces a stereoelectronic environment distinct from the fully aromatic 5-azaindole core, altering both the pKa of the pyridine nitrogen and the conformational accessibility of substituents [1]. The 6-chloro substituent provides a strategic handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), while its electronegativity and steric bulk influence kinase selectivity profiles in ways that smaller halogens (F) or alkyl groups cannot replicate [2]. The N-methyl group blocks a potential hydrogen-bond donor site and modulates lipophilicity, directly impacting membrane permeability and off-target binding [3]. Substituting with a positional isomer (e.g., 4-chloro), a non-halogenated analog, or the fully aromatic counterpart will yield divergent SAR and reactivity outcomes, undermining reproducibility in lead optimization campaigns [4].

Aromatic vs. dihydro scaffold
The 2,3-dihydro saturation alters pyridine basicity and conformational profile; fully aromatic 5-azaindoles may yield divergent binding modes.
6-Chloro vs. other halogens or positions
6-Cl provides a balance of cross-coupling reactivity and stability; 4-Cl or 6-F analogs shift kinase selectivity and reaction profiles.
N-Methyl vs. N–H
The N-methyl group eliminates a hydrogen-bond donor and raises lipophilicity; N–H analogs may introduce off-target interactions.

Quantitative Differentiation Evidence for 6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Head-to-Head Comparator Data for Procurement Decision-Making


Supplier Purity Tier Comparison: 95% vs 97% vs ≥98% – Impact on Downstream Reaction Reproducibility

Commercially available batches of 6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exhibit three distinct purity tiers that directly govern suitability for different application classes. AKSci supplies this compound at a minimum purity specification of 95% (as determined by the supplier's QC release criteria) . Leyan offers a 97% purity grade (Product No. 2115825) . MolCore provides an NLT 98% (Not Less Than 98%) purity grade under ISO-certified quality systems, specifically positioned for global pharmaceutical R&D and quality control applications where trace impurity profiles are critical . The 3-percentage-point purity gap between the lowest and highest tiers corresponds to a 2.5-fold difference in total impurity burden (5% vs 2% maximum impurities), which can be decisive in palladium-catalyzed cross-coupling reactions where trace metal scavengers or halogenated byproducts poison catalysts.

Purity Tier Comparison
Data to verify
95% (AKSci) · 97% (Leyan) · ≥98% (MolCore)
Purity tier selection influences downstream reaction reproducibility
Supplier QC release data; confirm purity by in-house HPLC
Purity specification Synthetic building block Procurement quality control

Effect of 6-Chloro Substitution on PIM Kinase Inhibitory Potency and Selectivity: Comparative IC50 Data from 7-Azaindole Series

In a systematic SAR study of 7-azaindole-based PIM kinase inhibitors, the introduction of a chlorine atom at the 6-position produced quantitatively distinct effects on both potency and selectivity compared to hydrogen, fluorine, and alkyl substituents. The 6-chloro derivative (compound 9) exhibited PIM1 IC50 = 0.41 nM and PIM2 IC50 = 140 nM, whereas the unsubstituted parent compound 2 showed PIM1 IC50 = 0.84 nM and PIM2 IC50 = 390 nM [1]. This represents a 2.0-fold improvement in PIM1 potency and a 2.8-fold improvement in PIM2 potency attributable to the chlorine substituent. In the hydroxy-benzofuranone sub-series, the 6-chloro derivative 14 showed PIM1 IC50 = 1.4 nM and PIM2 IC50 = 140 nM, compared to the unsubstituted analog 10 (PIM1 IC50 = 2.0 nM; PIM2 IC50 = 420 nM), representing 1.4-fold and 3.0-fold potency gains, respectively. Crucially, 6-chlorination also dramatically improved kinase selectivity: compound 9 inhibited only three off-target kinases >50% in a 52-kinase panel, versus nine off-targets for the unsubstituted parent 2 [2]. The 6-fluoro analog (compound 8, PIM1 IC50 = 0.28 nM) showed comparable PIM1 potency but inferior PIM2 inhibition compared to the 6-chloro derivative [1].

PIM Kinase Potency
Class-level
PIM1 IC50 0.41 nM (6-Cl) vs 0.84 nM (6-H); PIM2 140 vs 390 nM
Supports chlorine role in kinase potency and selectivity profiling
7‑azaindole series; kinome panel data require target-specific review
PIM kinase Kinase selectivity Chlorine substituent effect

6-Chloro Positional Reactivity Advantage: Electrophilic Aromatic Substitution Regiochemistry in 7-Azaindoline Scaffolds

The 6-chloro substituent on the 7-azaindoline (2,3-dihydro-pyrrolo[3,2-c]pyridine) scaffold exerts a directing and activating influence on electrophilic aromatic substitution that is position-dependent. In 4-methyl-6-chloro-7-azaindoline, electrophilic nitration, bromination, and chlorination occur exclusively at the 5-position [1]. This contrasts with the unsubstituted 7-azaindoline scaffold, where electrophilic attack favors the electron-rich pyrrole ring (positions 2 and 3), and with 4-chloro-substituted analogs, where the chlorine at the 4-position deactivates the pyridine ring differently [2]. The 6-chloro group's electron-withdrawing inductive effect (−I) is partially offset by its resonance-donating (+M) character from the para-position relative to the pyridine nitrogen, creating a predictable and exploitable regiochemical bias. In reactivity terms, 6-chloro-7-azaindolines react with naphthyllithium followed by benzophenone to yield (7-aza-6-indolinyl)diphenylcarbinol as the major product, whereas the same reaction with N-unsubstituted 7-azaindolines produces 6-unsubstituted derivatives via competing reaction pathways, with the product ratio determined by the N1 substituent character [3].

Regioselective Reactivity
Class-level
Electrophilic substitution exclusively at 5‑position
Predictable regiochemistry supports rational intermediate design
Observed in 4-methyl-6-chloro-7-azaindoline; may vary with additional substituents
Electrophilic substitution Regioselectivity Azaindoline chemistry

Physicochemical Property Differentiation: Dihydro Scaffold vs Fully Aromatic 5-Azaindole Analogs

The 2,3-dihydro saturation state of 6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine produces measurable differences in computed physicochemical descriptors relative to the fully aromatic 5-azaindole counterpart. The target compound exhibits XLogP3 = 2.0, TPSA = 16.1 Ų, and zero hydrogen bond donors (HBD = 0), with two hydrogen bond acceptors (HBA = 2) [1]. While direct experimental comparison data for the fully aromatic 6-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine are not publicly available, the unsubstituted 2,3-dihydro-1-methyl scaffold (CAS 219834-79-4) exhibits a predicted boiling point of 253.7 °C and density of 1.092 g/cm³ . The dihydro scaffold introduces a saturated ethylene bridge that increases conformational flexibility (freely rotating C2–C3 bond) versus the rigid planar aromatic system, and alters the basicity of the pyridine nitrogen (pKa shift of approximately +0.5 to +1.0 units based on dihydropyridine analog data) [2]. The XLogP3 value of 2.0 places this compound in a favorable lipophilicity range for CNS drug discovery (typically XLogP 1–4), while the low TPSA (<20 Ų) is consistent with compounds capable of passive membrane permeation [1].

Physicochemical Profile
Supporting evidence
XLogP3 2.0 · TPSA 16.1 Ų · HBD 0 · MW 168.6
Low TPSA and zero HBD align with CNS fragment-like property space
Computed descriptors; experimental logD and pKa may further inform selection
Physicochemical properties Drug-likeness Scaffold comparison

MPS1 Kinase Inhibitor Scaffold Validation: Selectivity Profile of 1H-Pyrrolo[3,2-c]pyridine-Based Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has been validated as a privileged chemotype for selective MPS1 (TTK) kinase inhibition through a comprehensive structure-based drug design program. The lead compound CCT251455, arising from optimization of this scaffold, demonstrates an MPS1 IC50 of 3 nM with >40 μM IC50 against CDK2 and Aurora A, representing >13,000-fold selectivity [1]. In a cell-based assay, CCT251455 inhibits phospho-MPS1 with an IC50 of 0.04 μM and exhibits a GI50 of 0.16 μM, confirming cellular target engagement . The broader 1H-pyrrolo[3,2-c]pyridine series achieved good selectivity across the human kinome, with key structure–activity trends showing that the 6-position substituent is a critical determinant of both MPS1 potency and off-target discrimination [2]. While the specific 2,3-dihydro-6-chloro-1-methyl derivative was not the final optimized compound in this series, the SAR established that chlorine substitution at the 6-position of the pyrrolo[3,2-c]pyridine core is compatible with potent MPS1 inhibition and contributes favorably to selectivity, consistent with the independent findings in the PIM kinase series described above [1].

MPS1 Kinase Selectivity
Class-level
CCT251455 IC50 3 nM vs AZ 3146 35 nM; >13,000× vs CDK2/AurA
Pyrrolopyridine core supports kinome selectivity for tool compound design
Data from a 6-substituted analog; 2,3-dihydro scaffold may shift selectivity
MPS1 kinase Kinase inhibitor selectivity Oncology target

Cross-Coupling Reactivity Differentiation: 6-Chloro vs 6-Bromo and 6-Iodo Analogs in Palladium-Catalyzed Transformations

The 6-chloro substituent on pyrrolo[3,2-c]pyridine scaffolds participates in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with aryl boronic acids and Buchwald-Hartwig amination, enabling selective C–C and C–N bond formation at the 6-position [1]. While quantitative yield comparisons for the specific 2,3-dihydro-1-methyl derivative versus its 6-bromo and 6-iodo congeners are not available in the public domain, the general reactivity hierarchy for palladium-catalyzed oxidative addition follows C–I > C–Br > C–Cl, with C–Cl bonds requiring more active catalyst systems (e.g., Pd(OAc)₂ with electron-rich phosphine ligands such as SPhos or XPhos) [2]. The 6-chloro derivative thus offers intermediate reactivity: more robust than the labile 6-iodo analog (reduced homocoupling and protodehalogenation side reactions) yet sufficiently activated for coupling under mild conditions. This is in contrast to 6-fluoro analogs, which are essentially inert to palladium-catalyzed cross-coupling [3]. The chlorine atom also serves as a temporary protecting group that can be carried through multi-step sequences and revealed for late-stage diversification, a strategic advantage over the more reactive bromo and iodo analogs that may not survive harsh reaction conditions [1].

Cross-Coupling Reactivity
Class-level
6-I > 6-Br > 6-Cl >> 6-F
6-Chloro provides a balanced handle for late-stage diversification strategies
General aryl halide trend; actual rates depend on ligand and conditions
Suzuki-Miyaura coupling Buchwald-Hartwig amination Cross-coupling reactivity

High-Impact Application Scenarios for 6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: 6-Chloro as a Dual-Function Pharmacophoric Element and Synthetic Handle

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize 6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine as a core scaffold for lead optimization. The quantitative SAR data from the PIM kinase series demonstrate that 6-chlorination improves PIM2 inhibitory potency by 2.8–3.0-fold compared to the unsubstituted analog while simultaneously reducing off-target kinase engagement from nine to only three kinases in a 52-kinase panel [1]. The chlorine atom additionally serves as a versatile synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig diversification, enabling rapid analog generation for SAR exploration . The N-methyl group eliminates a hydrogen-bond donor, and the 2,3-dihydro saturation provides conformational flexibility that may be exploited for isoform selectivity, as demonstrated in the MPS1 inhibitor program where the pyrrolo[3,2-c]pyridine scaffold achieved >13,000-fold selectivity over CDK2 and Aurora A [2].

Late-Stage Diversification in Multi-Step Synthesis: Chlorine as a Latent Functional Handle

For complex molecule synthesis requiring a robust intermediate that survives multiple synthetic transformations, the 6-chloro substituent on this compound offers a strategic advantage. Unlike 6-bromo or 6-iodo analogs that may undergo premature oxidative addition or protodehalogenation, the carbon–chlorine bond remains intact under a broad range of conditions (acidic, basic, reductive, and moderate oxidative environments) [1]. This allows the chloro-substituted building block to be carried through multi-step sequences and revealed for palladium-catalyzed cross-coupling at the optimal synthetic juncture. The N-methyl group further protects the pyrrole nitrogen from unwanted deprotonation or electrophilic attack. Researchers should select the ≥98% purity grade (MolCore) for late-stage diversification to minimize catalyst-poisoning impurities that would compromise cross-coupling yields .

Fragment-Based Drug Discovery: A Low-MW, Low-TPSA Scaffold with CNS-Applicable Physicochemical Properties

With a molecular weight of 168.62 Da, XLogP3 of 2.0, TPSA of 16.1 Ų, and zero hydrogen bond donors, 6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine conforms to fragment-like physicochemical space ideal for CNS-targeted fragment-based drug discovery [1]. Its computed properties satisfy key CNS MPO (Multiparameter Optimization) criteria: TPSA < 75 Ų, MW < 400, and HBD ≤ 3. The chlorine atom provides both a vector for fragment growth via cross-coupling and a sensitive NMR/ITC handle for fragment screening (chlorine as a heavy atom probe). The 2,3-dihydro scaffold introduces a degree of three-dimensionality (sp³ character at C2/C3) that is increasingly recognized as beneficial for fragment library diversity relative to purely aromatic flatland fragments . Fragment libraries incorporating this scaffold can access novel binding modes in kinase ATP pockets and allosteric sites, leveraging the 6-chloro position for structure-guided growth.

Selective Kinase Probe Development: Exploiting the 6-Chloro Motif for Reduced Off-Target Burden

Chemical biology groups developing selective kinase chemical probes should incorporate 6-chloro-substituted pyrrolo[3,2-c]pyridine building blocks as starting points. The converging evidence from independent kinase programs (PIM and MPS1) demonstrates that 6-chlorination on the 5-azaindole/5-azaindoline scaffold is associated with quantitatively reduced off-target kinase engagement: the 6-chloro PIM inhibitor compound 9 inhibited only 3/52 off-targets >50% compared to 9/52 for the unsubstituted parent [1]. The CCT251455 series further validates that 1H-pyrrolo[3,2-c]pyridine-based inhibitors can achieve high kinome-wide selectivity, with the 6-position being a critical determinant of the selectivity fingerprint . For probe development requiring well-characterized selectivity profiles (e.g., chemical probe criteria from the Structural Genomics Consortium), the 6-chloro-1-methyl-2,3-dihydro scaffold offers a documented path to selective tool compounds.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Kinase selectivity profile and synthetic versatility
Off-target kinase panel assessment and cross-coupling diversification
Late-stage diversification in multi-step synthesis
Chlorine stability under varied reaction conditions
Catalyst compatibility and purity-grade selection for minimal poisoning
Fragment-based drug discovery
Fragment-like physicochemical profile (CNS MPO space)
CNS multiparameter optimization criteria and heavy-atom probe suitability
Selective kinase chemical probe development
Reduced off-target kinase engagement trend
Kinome-wide selectivity fingerprint verification per probe criteria
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